molecular formula C21H22FN5O B3933785 3-[4-(2-ethoxyphenyl)-1-piperazinyl]-5-(2-fluorophenyl)-1,2,4-triazine

3-[4-(2-ethoxyphenyl)-1-piperazinyl]-5-(2-fluorophenyl)-1,2,4-triazine

Cat. No.: B3933785
M. Wt: 379.4 g/mol
InChI Key: VIQGQSSRNGAYNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(2-ethoxyphenyl)-1-piperazinyl]-5-(2-fluorophenyl)-1,2,4-triazine is a chemical compound that has gained significant attention in the scientific community. This compound is widely studied due to its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 3-[4-(2-ethoxyphenyl)-1-piperazinyl]-5-(2-fluorophenyl)-1,2,4-triazine is not fully understood. However, it has been suggested that the compound acts by inhibiting the activity of certain enzymes and receptors in the body. This leads to a reduction in inflammation and the proliferation of cancer cells.
Biochemical and Physiological Effects:
The compound this compound has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. The compound has also been found to induce apoptosis in cancer cells by activating certain pathways. Additionally, it has been shown to increase the levels of certain neurotransmitters in the brain, leading to its potential use in the treatment of depression.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[4-(2-ethoxyphenyl)-1-piperazinyl]-5-(2-fluorophenyl)-1,2,4-triazine in lab experiments is its ability to exhibit multiple therapeutic properties. This makes it a versatile compound that can be studied for various applications. However, one of the limitations of using this compound is its potential toxicity. It is important to use the compound in appropriate concentrations and to conduct toxicity studies before using it in further experiments.

Future Directions

There are several future directions for the study of 3-[4-(2-ethoxyphenyl)-1-piperazinyl]-5-(2-fluorophenyl)-1,2,4-triazine. One potential direction is the development of more efficient synthesis methods for the compound. Another direction is the study of the compound's potential use in the treatment of other diseases such as diabetes and cardiovascular diseases. Additionally, the compound's potential use as a diagnostic tool for certain diseases can also be further explored. Finally, the compound's potential toxicity can be further studied to ensure its safety for use in humans.
Conclusion:
In conclusion, this compound is a versatile compound that has gained significant attention in the scientific community. Its potential therapeutic properties make it a promising candidate for the treatment of various diseases. However, further studies are needed to fully understand its mechanism of action and potential toxicity. The future directions for the study of this compound are numerous, and it is an exciting area for further research.

Scientific Research Applications

The compound 3-[4-(2-ethoxyphenyl)-1-piperazinyl]-5-(2-fluorophenyl)-1,2,4-triazine has been widely studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-depressant properties. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Properties

IUPAC Name

3-[4-(2-ethoxyphenyl)piperazin-1-yl]-5-(2-fluorophenyl)-1,2,4-triazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O/c1-2-28-20-10-6-5-9-19(20)26-11-13-27(14-12-26)21-24-18(15-23-25-21)16-7-3-4-8-17(16)22/h3-10,15H,2,11-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQGQSSRNGAYNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C3=NC(=CN=N3)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(2-ethoxyphenyl)-1-piperazinyl]-5-(2-fluorophenyl)-1,2,4-triazine
Reactant of Route 2
Reactant of Route 2
3-[4-(2-ethoxyphenyl)-1-piperazinyl]-5-(2-fluorophenyl)-1,2,4-triazine
Reactant of Route 3
Reactant of Route 3
3-[4-(2-ethoxyphenyl)-1-piperazinyl]-5-(2-fluorophenyl)-1,2,4-triazine
Reactant of Route 4
Reactant of Route 4
3-[4-(2-ethoxyphenyl)-1-piperazinyl]-5-(2-fluorophenyl)-1,2,4-triazine
Reactant of Route 5
Reactant of Route 5
3-[4-(2-ethoxyphenyl)-1-piperazinyl]-5-(2-fluorophenyl)-1,2,4-triazine
Reactant of Route 6
Reactant of Route 6
3-[4-(2-ethoxyphenyl)-1-piperazinyl]-5-(2-fluorophenyl)-1,2,4-triazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.